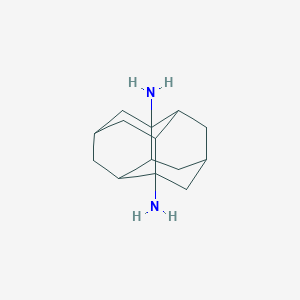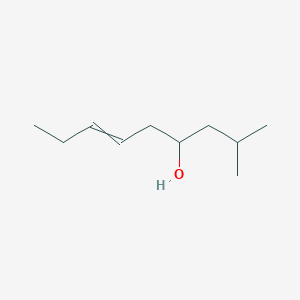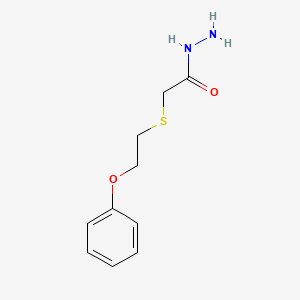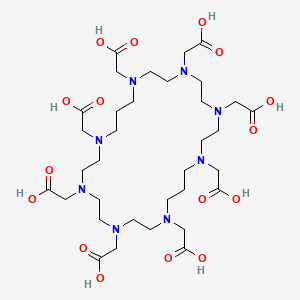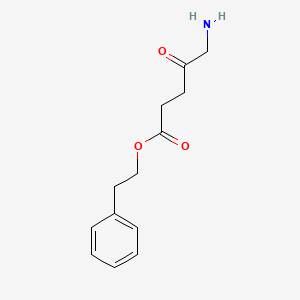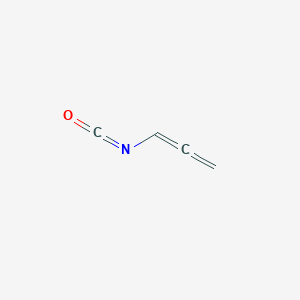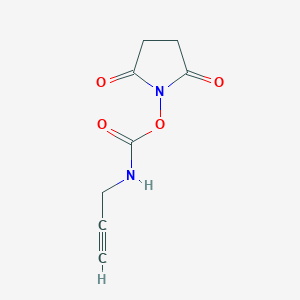
(2,5-dioxopyrrolidin-1-yl) N-prop-2-ynylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) N-prop-2-ynylcarbamate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with prop-2-ynyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time .
化学反应分析
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) N-prop-2-ynylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or ethers.
科学研究应用
(2,5-dioxopyrrolidin-1-yl) N-prop-2-ynylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
作用机制
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) N-prop-2-ynylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The compound’s effects on molecular pathways can lead to various biological outcomes, including anticonvulsant activity and modulation of neurotransmitter levels .
相似化合物的比较
Similar Compounds
- (2,5-dioxopyrrolidin-1-yl) prop-2-ynoate
- (2,5-dioxopyrrolidin-1-yl) N-hexylcarbamate
Uniqueness
(2,5-dioxopyrrolidin-1-yl) N-prop-2-ynylcarbamate stands out due to its unique propynylcarbamate group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
139953-43-8 |
|---|---|
分子式 |
C8H8N2O4 |
分子量 |
196.16 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C8H8N2O4/c1-2-5-9-8(13)14-10-6(11)3-4-7(10)12/h1H,3-5H2,(H,9,13) |
InChI 键 |
MYMRMWYUCXLDAA-UHFFFAOYSA-N |
规范 SMILES |
C#CCNC(=O)ON1C(=O)CCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


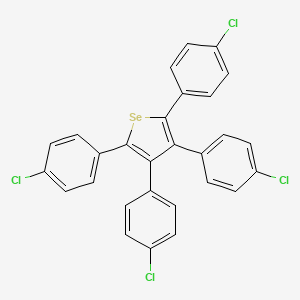
![7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole](/img/structure/B14274782.png)
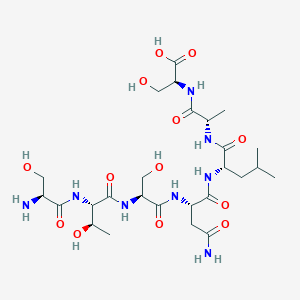
![5-(2,3,6,7-Tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-9-yl)pentanehydrazide](/img/structure/B14274801.png)
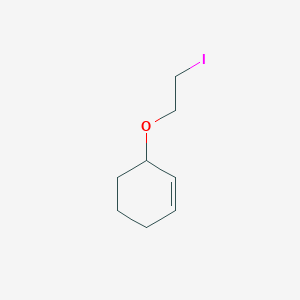
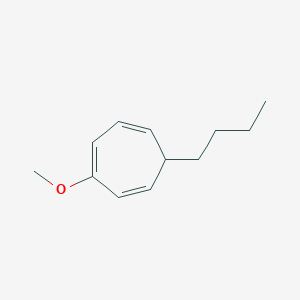
![4-chloro-N-[4-(phenylamino)phenyl]benzenesulfonamide](/img/structure/B14274813.png)
![2-[4-(1-Bromo-2-methylprop-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B14274819.png)
